molecular formula C12H18O4 B12370211 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

Cat. No.: B12370211
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-UPHRSURJSA-N
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Description

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with a hydroxypent-2-enyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with an acetic acid derivative under controlled conditions to form the cyclopentyl ring. The hydroxypent-2-enyl group is then introduced via a series of functional group transformations, including hydroxylation and olefination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • 2-[2-[(Z)-pent-2-enyl]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclopentyl]acetic acid
  • 12-hydroxyjasmonic acid

Comparison: Compared to similar compounds, 2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid is unique due to its specific structural features, such as the presence of both a hydroxypent-2-enyl group and an acetic acid moiety

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-

InChI Key

RZGFUGXQKMEMOO-UPHRSURJSA-N

Isomeric SMILES

C1CC(=O)C(C1CC(=O)O)C/C=C\CCO

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO

Origin of Product

United States

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